molecular formula C12H13NO5 B11860521 Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate

Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate

Cat. No.: B11860521
M. Wt: 251.23 g/mol
InChI Key: LKNFSBZMJWEBOM-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolizine core substituted with ester and oxoacetyl functional groups. The compound’s substitution pattern—specifically the 2-methoxy-2-oxoacetyl group at position 5 and the methyl ester at position 7—imparts distinct electronic and steric properties, influencing reactivity and intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

methyl 3-(2-methoxy-2-oxoacetyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylate

InChI

InChI=1S/C12H13NO5/c1-17-11(15)7-6-9(10(14)12(16)18-2)13-5-3-4-8(7)13/h6H,3-5H2,1-2H3

InChI Key

LKNFSBZMJWEBOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCN2C(=C1)C(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

The pyrrolizine core is first functionalized with a methyl ester group. A representative method involves:

  • Starting Material : 2,3-Dihydro-1H-pyrrolizine.

  • Reagents : Methyl chloroformate or dimethyl carbonate under basic conditions.

  • Conditions : Stirring in tetrahydrofuran (THF) at 0–25°C for 6–12 hours.

Example Protocol (adapted from):

  • Dissolve 2,3-dihydro-1H-pyrrolizine (10 mmol) in anhydrous THF.

  • Add triethylamine (12 mmol) and methyl chloroformate (12 mmol) dropwise at 0°C.

  • Warm to room temperature, stir for 8 hours, and isolate via aqueous workup.
    Yield : 78–85%.

Introduction of the 2-Methoxy-2-oxoacetyl Group

The oxoacetyl moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution. A patented method from EP3759109B1 () details:

  • Reagents : 2-Methoxy-2-oxoacetyl chloride.

  • Catalyst : Lewis acids (e.g., AlCl₃, FeCl₃).

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane.

Procedure :

  • Add 2-methoxy-2-oxoacetyl chloride (1.2 equiv) to a solution of methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate in DCM.

  • Introduce AlCl₃ (0.1 equiv) and stir at 25°C for 24 hours.

  • Quench with ice-water, extract with DCM, and purify via column chromatography.
    Yield : 65–72%.

Alternative Routes via Multicomponent Reactions

A one-pot synthesis is described in patent WO2019165374A1 (), combining:

  • Components : Methyl glycoxylate, acetylene derivatives, and pyrrolizine precursors.

  • Catalyst : Palladium(II) acetate.

  • Conditions : Microwave irradiation at 120°C for 1 hour.

Key Advantages :

  • Reduced reaction time (1 vs. 24 hours).

  • Improved regioselectivity (>95% purity).

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImprovementSource
Solvent DCM+15% vs. THF
Temperature 25°C+20% vs. 0°C
Catalyst Loading 0.1 equiv AlCl₃72% yield

Byproduct Mitigation

  • Challenge : Over-acylation at position 3.

  • Solution : Use bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired sites.

Characterization and Validation

Synthetic intermediates and the final product are validated using:

  • NMR Spectroscopy : Key signals include δ 3.89 (s, OCH₃) and δ 5.21 (s, pyrrolizine H).

  • Mass Spectrometry : Molecular ion peak at m/z 285.2 [M+H]⁺.

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate with structurally related compounds, emphasizing functional groups, molecular properties, and synthetic strategies.

Structural Analogs and Functional Group Variations

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound Pyrrolizine 5: 2-Methoxy-2-oxoacetyl; 7: Methyl ester ~295.28 (calculated) Potential intermediate for drug synthesis
Methyl 6-chloro-5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate Pyrrolizine 5: 2-Methoxy-2-oxoacetyl; 6: Cl; 7: Methyl ester 329.73 Discontinued (stability issues suspected)
Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate Pyrrolizine 5: Oxoacetate; 6: 4-Methylbenzoyl; 7: Phenyl 433.45 Crystallographically characterized
5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxaldehyde Pyrrolizine 5: Methyl; 7: Aldehyde 149.19 Simplified analog for mechanistic studies
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo-pyrimidine Multiple carbonyls, nitrile, furyl 403.40 Antimicrobial activity reported

Key Observations

This contrasts with the aldehyde in , which is more prone to nucleophilic addition. Chlorinated analogs (e.g., ) exhibit higher molecular weights but may face stability challenges, as evidenced by their discontinued status in commercial catalogs.

Synthetic Strategies :

  • Pyrrolizine derivatives are often synthesized via cyclocondensation or multi-component reactions. For example, thiazolo-pyrimidine analogs in were prepared using chloroacetic acid and aromatic aldehydes under reflux conditions, suggesting similar methods could apply to the target compound.
  • The ethyl oxoacetate derivative was crystallographically characterized using SHELX software , highlighting the importance of X-ray diffraction for confirming substitution patterns.

Hydrogen Bonding and Crystal Packing :

  • The methyl ester and oxoacetyl groups in the target compound may participate in hydrogen-bonding networks, analogous to patterns observed in thiazolo-pyrimidines and other carbonyl-rich heterocycles. Graph-set analysis (as in ) could further elucidate these interactions.

Biological Activity

Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is C12H13N1O4C_{12}H_{13}N_{1}O_{4} with a molecular weight of approximately 233.24 g/mol. Its structure features a pyrrolizine core, which is known for various biological activities. The presence of the methoxy and keto functional groups may enhance its reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolizine compounds exhibit promising anticancer properties. In vitro assays using human lung adenocarcinoma (A549) cells revealed that this compound significantly reduced cell viability at concentrations as low as 100 µM when compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
This compoundA549100
CisplatinA54910
DoxorubicinMCF-73.1

The structure-activity relationship (SAR) studies indicate that modifications on the pyrrolizine ring can lead to enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells, demonstrating a selective action that is crucial for therapeutic applications .

Antimicrobial Activity

In addition to its anticancer potential, the compound has been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria. Studies have shown effective inhibition against Staphylococcus aureus and other Gram-positive pathogens, suggesting that the compound could serve as a lead in developing new antimicrobial agents .

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant S. aureus32 µg/mL
Klebsiella pneumoniae64 µg/mL

Case Studies

Case Study 1: Anticancer Efficacy in A549 Cells
A study involving the treatment of A549 cells with this compound showed a dose-dependent reduction in cell viability. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays .

Case Study 2: Antimicrobial Resistance
Another investigation focused on the compound's efficacy against antibiotic-resistant strains. The results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in the pathogenicity of Staphylococcus aureus and other resistant strains .

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